Chlorotripropylsilane

Catalog No.
S1892560
CAS No.
995-25-5
M.F
C9H21ClSi
M. Wt
192.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotripropylsilane

CAS Number

995-25-5

Product Name

Chlorotripropylsilane

IUPAC Name

chloro(tripropyl)silane

Molecular Formula

C9H21ClSi

Molecular Weight

192.8 g/mol

InChI

InChI=1S/C9H21ClSi/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3

InChI Key

ACTAPAGNZPZLEF-UHFFFAOYSA-N

SMILES

CCC[Si](CCC)(CCC)Cl

Canonical SMILES

CCC[Si](CCC)(CCC)Cl

Organic Synthesis: A Source of Tripropylsilyl Group

CTPS can act as a precursor to introduce the tripropylsilyl group ((C3H7)3Si) into organic molecules. This functional group can be useful in organic synthesis for several reasons:

  • Protection of Hydroxyl Groups: Tripropylsilyl groups can be used as protecting groups for hydroxyl (-OH) functionalities in organic molecules. These groups can be reversibly attached to the hydroxyl group, allowing for further chemical modifications without affecting the alcohol functionality itself. The tripropylsilyl group is stable under a variety of reaction conditions but can be readily removed under specific conditions to regenerate the free hydroxyl group [1].

Source

Minoru Izumi, Chlorotrimethylsilane as a mild and effective source of acid catalyst in reductive benzylation ScienceDirect

Derivatization for Analysis: Conversion of Functional Groups

CTPS can be used as a derivatization reagent to convert certain functional groups in organic molecules into volatile derivatives suitable for analysis by techniques like gas chromatography (GC). For instance, acylglycerides (fats and oils) can be transformed into tripropylsilyl esters using CTPS. These volatile esters can then be easily separated and analyzed by GC, providing a valuable tool for the quantitative analysis of lipids in various samples [2].

Source

ResearchGate - Chlorotrimethylsilane, a reagent for the direct quantitative analysis of fats and oils present in vegetable and meat samples ResearchGate:

Chlorotripropylsilane is an organosilicon compound with the chemical formula C₉H₂₁ClSi. It is characterized by a silicon atom bonded to three propyl groups and one chlorine atom. This compound is notable for its unique structure, which combines the properties of both silicon and organic groups, making it valuable in various chemical applications. Chlorotripropylsilane typically appears as a colorless liquid with a boiling point of approximately 199-201 °C and a density of 0.882 g/cm³ .

Chlorotripropylsilane itself is not known to have a specific mechanism of action in biological systems. However, it serves as a precursor for other organosilicon compounds that may exhibit various functionalities depending on the attached groups [].

Chlorotripropylsilane is a hazardous compound. It is classified as a skin irritant and can react violently with water, releasing flammable and corrosive hydrogen chloride gas [].

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for chlorotripropylsilane before handling it in a laboratory setting. The SDS provides detailed information on the specific hazards, safe handling procedures, and disposal methods.
, primarily due to the reactive chlorine atom. Notable reactions include:

  • Hydrolysis: The compound reacts with water to produce silanol and hydrochloric acid. This reaction is significant as it highlights the compound's reactivity in aqueous environments .
  • Nucleophilic Substitution: Chlorotripropylsilane can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
  • Cross-Coupling Reactions: It can also be involved in cross-coupling reactions with organometallic reagents, enhancing its utility in synthetic organic chemistry .

Chlorotripropylsilane can be synthesized through several methods:

  • Direct Chlorination: This method involves the chlorination of tripropylsilane using chlorine gas under controlled conditions. The reaction typically requires light or heat to initiate.
  • Substitution Reactions: Another synthesis route involves substituting chlorine into a silane precursor through nucleophilic substitution reactions.
  • Grignard Reagents: The use of Grignard reagents with silicon halides can also yield chlorotripropylsilane in a controlled manner, allowing for modifications to the propyl groups .

Chlorotripropylsilane has diverse applications across various fields:

  • Silane Coupling Agents: It is used as a silane coupling agent in the formulation of adhesives and sealants, enhancing adhesion between organic materials and inorganic substrates.
  • Surface Modifications: The compound is employed in surface modification processes for materials such as glass and metals, improving hydrophobicity and chemical resistance.
  • Organic Synthesis: In organic chemistry, chlorotripropylsilane serves as a reagent for synthesizing more complex organosilicon compounds .

Interaction studies involving chlorotripropylsilane primarily focus on its reactivity with various nucleophiles and electrophiles. The hydrolysis reaction produces silanol, which can further react with other compounds, demonstrating its potential utility in synthesizing siloxanes and other organosilicon materials. Additionally, studies on its interactions with biological systems indicate that it may cause cellular damage due to its reactive nature .

Similar Compounds: Comparison

Chlorotripropylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
TrimethylchlorosilaneC₄H₉ClSiContains three methyl groups; more volatile.
TriethylchlorosilaneC₇H₁₅ClSiContains ethyl groups; less sterically hindered.
TrichlorosilaneSiCl₄Fully chlorinated; lacks organic substituents.

Chlorotripropylsilane stands out due to its combination of three propyl groups, which provides unique physical and chemical properties compared to other similar compounds that feature smaller alkyl groups or are fully chlorinated .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

995-25-5

Wikipedia

Silane, chlorotripropyl-

General Manufacturing Information

Silane, chlorotripropyl-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types